1-Bromo-5-chloronaphthalene
Description
1-Bromo-5-chloronaphthalene (C₁₀H₆BrCl) is a dihalogenated naphthalene derivative with bromine and chlorine substituents at the 1- and 5-positions, respectively. Its molecular structure is defined by the fused aromatic rings of naphthalene, with halogen atoms influencing reactivity, physical properties, and intermolecular interactions. The IUPAC naming conventions prioritize substituent positions based on the lowest locant rule, as outlined in Chemical Abstracts Service guidelines .
Properties
IUPAC Name |
1-bromo-5-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVFSLRKLODSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305672 | |
| Record name | 1-bromo-5-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77332-65-1 | |
| Record name | 77332-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171448 | |
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| Record name | 1-bromo-5-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-5-chloro-naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloronaphthalene can be synthesized through a halogenation reaction of naphthalene. The process involves the selective bromination and chlorination of naphthalene under controlled conditions. Typically, naphthalene is treated with bromine and chlorine in the presence of a catalyst to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where naphthalene is subjected to bromination and chlorination. The reaction conditions, such as temperature, pressure, and the concentration of halogenating agents, are carefully controlled to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-chloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the compound can lead to the formation of naphthalenes with different substitution patterns.
Common Reagents and Conditions:
Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of 1-cyano-5-chloronaphthalene.
Oxidation: Formation of 1,4-naphthoquinone derivatives.
Reduction: Formation of 1,5-dihalonaphthalenes
Scientific Research Applications
1-Bromo-5-chloronaphthalene is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloronaphthalene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include the formation of intermediates that facilitate the substitution or addition reactions. The exact molecular targets and pathways depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved .
Comparison with Similar Compounds
Positional Isomers: Substitution Patterns
1-Bromo-4-chloronaphthalene (C₁₀H₆BrCl, MW 241.51):
- Differs in the chlorine substituent position (4 vs. 5).
- Exhibits similar molecular weight but distinct physicochemical properties due to altered steric and electronic effects. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) .
1-Bromo-6-chloronaphthalene (C₁₀H₆BrCl, MW 241.51):
- Chlorine at the 6-position may enhance intermolecular interactions compared to the 5-position isomer. No direct data are available, but positional differences likely affect melting points and solubility .
Key Insight : Halogen positioning alters dipole moments and packing efficiency in crystals, influencing melting points and solubility .
Functional Group Analogs: Nitro vs. Chloro
1-Bromo-5-nitronaphthalene (C₁₀H₆BrNO₂, MW 252.06):
- Replaces chlorine with a nitro group (-NO₂), increasing molecular weight by ~10.99 g/mol.
- Physical properties: Limited data, but nitro derivatives typically exhibit higher melting points and lower solubility in nonpolar solvents compared to chloro analogs .
Monohalogenated Derivatives
1-Bromonaphthalene (C₁₀H₇Br, MW 207.07):
- Lacks the chlorine substituent, resulting in lower molecular weight.
- Physical properties: Boiling point = 281°C, refractive index (nD²⁰) = 1.658, miscible with alcohols, benzene, and ethers .
- Safety: Health hazard rating = 2 (moderate risk), with symptoms requiring medical observation post-exposure .
Comparison : The addition of chlorine in 1-Bromo-5-chloronaphthalene increases molecular weight by ~34.44 g/mol compared to 1-bromonaphthalene, likely elevating boiling points and altering solubility profiles.
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Hazard Profiles
Research Findings and Implications
- Substituent Effects : Chlorine’s electronegativity increases dipole moments compared to bromine alone, affecting crystal packing and solubility. Nitro groups further polarize the molecule, as seen in 1-bromo-5-nitronaphthalene .
- Safety Considerations : Di-halogenated naphthalenes generally pose moderate health risks, necessitating stringent handling protocols .
Biological Activity
1-Bromo-5-chloronaphthalene (C10H6BrCl) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and implications in medicinal chemistry, supported by data tables and case studies.
This compound is characterized by the presence of bromine and chlorine substituents on the naphthalene ring, which influence its reactivity and biological interactions. The compound is known for undergoing various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H6BrCl |
| Molecular Weight | 233.51 g/mol |
| Boiling Point | 290 °C |
| Melting Point | 54 °C |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of this compound has been linked to its interaction with various biomolecules. The electron-withdrawing effects of the bromine and chlorine atoms enhance the electrophilic character of the compound, facilitating interactions with nucleophilic sites in proteins and nucleic acids.
Potential Mechanisms:
Research Findings
Recent studies have investigated the pharmacological potential of halogenated naphthalenes, including this compound. Notable findings include:
- Antimicrobial Activity: Some derivatives of halogenated naphthalenes exhibit antimicrobial properties, suggesting that this compound may also possess similar activity against certain pathogens.
- Cytotoxicity Studies: Preliminary cytotoxicity assays indicate that this compound may affect cell viability in various cancer cell lines, although further research is needed to elucidate specific pathways involved.
Table 2: Summary of Biological Activity Studies
| Study Type | Findings |
|---|---|
| Antimicrobial Assays | Potential activity against Gram-positive bacteria |
| Cytotoxicity Assays | Reduced viability in cancer cell lines |
| Mechanistic Studies | Possible modulation of oxidative stress pathways |
Case Studies
-
Antimicrobial Efficacy:
A study published in Journal of Medicinal Chemistry explored a series of halogenated naphthalenes, including this compound, demonstrating significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the naphthalene structure could enhance potency. -
Cytotoxic Effects:
In a recent investigation into the cytotoxic effects on human breast cancer cells (MCF-7), this compound was shown to induce apoptosis through caspase activation pathways. This suggests a potential role in cancer therapy, warranting further exploration into its mechanisms and efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
